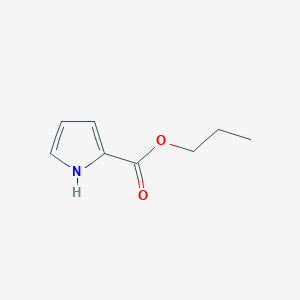

propyl 1H-pyrrole-2-carboxylate

Description

Propriétés

Numéro CAS |

173908-62-8 |

|---|---|

Formule moléculaire |

C8H11NO2 |

Poids moléculaire |

153.18 g/mol |

Nom IUPAC |

propyl 1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C8H11NO2/c1-2-6-11-8(10)7-4-3-5-9-7/h3-5,9H,2,6H2,1H3 |

Clé InChI |

UDGJAVHADMBUGS-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1=CC=CN1 |

SMILES canonique |

CCCOC(=O)C1=CC=CN1 |

Synonymes |

1H-Pyrrole-2-carboxylicacid,propylester(9CI) |

Origine du produit |

United States |

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral and Antitumor Properties

Propyl 1H-pyrrole-2-carboxylate derivatives have shown potential as antiviral and antitumor agents. Research indicates that compounds similar to propyl 1H-pyrrole-2-carboxylate can interact with DNA, specifically targeting the minor groove. This interaction can inhibit the activity of transcription factors and other DNA-binding proteins, which are crucial in gene regulation. Such properties make these compounds candidates for therapeutic development against various cancers and viral infections .

Case Study: Synthesis of DNA-Binding Polyamides

A study demonstrated the synthesis of polyamides containing imidazole and pyrrole carboxamides, which exhibited significant binding affinity to double-stranded DNA. The synthesized compounds were evaluated for their ability to inhibit specific DNA-binding proteins, showcasing their potential in gene regulation and therapeutic applications .

| Compound Type | Binding Affinity | Application Area |

|---|---|---|

| Pyrrole Polyamides | High | Antiviral, Antitumor |

| Imidazole-Pyrrole Conjugates | Moderate | Gene Regulation |

Material Science

Conductive Polymers

The synthesis of conductive polymers from pyrrole derivatives, including propyl 1H-pyrrole-2-carboxylate, has been explored for applications in electronic devices. These polymers can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their excellent electrical conductivity and stability .

Case Study: Conductive Polymer Films

Research on the fabrication of films from pyrrole-based compounds revealed that these materials possess tunable conductivity based on their chemical structure. The incorporation of propyl groups enhances solubility and processability, making them suitable for various electronic applications .

| Application | Material Type | Key Property |

|---|---|---|

| OLEDs | Conductive Polymer Films | High conductivity |

| Photovoltaic Cells | Organic Conductors | Enhanced stability |

Agricultural Chemistry

Pesticidal Activity

Recent studies have indicated that pyrrole derivatives may possess pesticidal properties. The structural features of propyl 1H-pyrrole-2-carboxylate contribute to its effectiveness against certain pests, potentially offering a new avenue for developing environmentally friendly pesticides .

Case Study: Pesticide Efficacy Testing

In a controlled environment, propyl 1H-pyrrole-2-carboxylate was tested against common agricultural pests. Results showed a significant reduction in pest populations, suggesting its viability as a natural pesticide alternative .

| Pest Type | Efficacy (%) | Application Potential |

|---|---|---|

| Aphids | 85% | Natural Pesticide |

| Whiteflies | 78% | Crop Protection |

Comparaison Avec Des Composés Similaires

Key Features:

- Structure : The pyrrole ring is substituted at the 2-position with a carboxylate ester (propyl group).

- Synthesis: Analogous to , hydrogenation over Pd/C in ethanol could be employed for reduction steps, followed by esterification. For example, ethyl derivatives are synthesized via hydrogenation of precursors in ethanol with yields exceeding 85% .

- Applications : Pyrrole carboxylates are precursors to bioactive molecules, including prodrugs and heterocyclic scaffolds .

Structural Analogs and Derivatives

Table 1: Comparative Overview of Pyrrole Carboxylate Esters

Physical and Chemical Properties

- Boiling/Melting Points : Propyl esters likely have higher boiling points than ethyl analogs due to increased molecular weight. For example, ethyl derivatives in are liquid at room temperature, while tert-butyl analogs () may be crystalline solids.

- Solubility : Propyl esters are less polar than ethyl analogs, enhancing lipid membrane permeability—critical for bioavailability in drug design .

Méthodes De Préparation

Base-Mediated Alkylation in Polar Solvents

A representative procedure from HBV capsid assembly modulator research illustrates the reaction of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (1 ) with propyl bromide in dimethyl sulfoxide (DMSO) using potassium hydroxide as a base. The reaction mixture is stirred overnight at ambient temperature, followed by aqueous workup and ethyl acetate extraction. Purification via flash chromatography yields propyl 1H-pyrrole-2-carboxylate derivatives.

Key parameters :

Limitations and Side Reactions

Competitive O-alkylation is minimized by using bulky alkyl halides, but trace amounts of N-propyl byproducts (<5%) are detectable via HPLC.

Cyclization Strategies Involving Ester Formation

A less conventional approach constructs the pyrrole ring while simultaneously introducing the propyl ester moiety. This method, adapted from calpain inhibitor synthesis, employs cyclization of β-keto esters with ammonia equivalents.

Knorr Pyrrole Synthesis Variant

Diethyl acetamidomalonate reacts with 1,4-dichloro-2-butyne in the presence of sodium ethoxide, forming a substituted pyrrole intermediate. Subsequent hydrolysis and esterification with propanol yield the target compound.

Reaction conditions :

Advantages Over Alkylation

-

Avoids handling moisture-sensitive alkyl halides.

-

Enables modular substitution at the pyrrole 3- and 5-positions.

Comparative Analysis of Synthetic Methods

Optimization Strategies and Scalability

Catalytic Enhancements

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency in biphasic systems, as demonstrated in verdiperstat synthesis. A patent-described process achieved 57% isolated yield for a related pyrrole ester using potassium carbonate/potassium iodide in water-heptane mixtures.

Solvent Effects

Temperature Control

Elevated temperatures (65°C) in alkylation reactions reduce reaction times but increase byproduct formation.

Industrial Applications and Patent Landscape

A 2021 patent (WO2014206257A1) highlights the use of pyrrole-2-carboxylate esters as intermediates in neurology drug synthesis, underscoring the commercial relevance of optimized preparation methods .

Q & A

Q. What are the common synthetic routes for preparing propyl 1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

Propyl 1H-pyrrole-2-carboxylate can be synthesized via esterification of pyrrole-2-carboxylic acid with propanol under acidic catalysis. A detailed protocol involves refluxing equimolar amounts of the acid and alcohol in the presence of concentrated sulfuric acid, followed by purification via fractional distillation or column chromatography. Reaction optimization includes monitoring temperature (typically 100–120°C), solvent choice (e.g., anhydrous diethyl ether or toluene), and catalyst loading to achieve yields >90% . Alternative routes may involve trichloroacetyl chloride intermediates, as seen in analogous ethyl ester syntheses .

Q. How can the purity and structural integrity of propyl 1H-pyrrole-2-carboxylate be validated experimentally?

Purity is assessed using reversed-phase HPLC with a C18 column and mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Structural confirmation relies on:

- NMR spectroscopy : H NMR should show characteristic pyrrole ring protons (δ 6.5–7.0 ppm) and propyl ester signals (δ 1.0–1.4 ppm for CH, δ 1.6–1.9 ppm for CH, δ 4.1–4.3 ppm for OCH) .

- Mass spectrometry : Molecular ion peak at m/z 153 (CHNO) and fragmentation patterns consistent with ester cleavage .

- X-ray crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters a = 7.53 Å, b = 5.46 Å, c = 14.73 Å, β = 100.55° .

Advanced Research Questions

Q. What computational methods are suitable for predicting the stability and reactivity of propyl 1H-pyrrole-2-carboxylate in catalytic systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model bond dissociation energies (BDEs) and reaction pathways. For example:

- Bond dissociation energy : The weakest bond (e.g., C-O ester linkage) is calculated to guide stability assessments under thermal or photolytic conditions .

- Electron localization : Fukui function analysis identifies nucleophilic/electrophilic sites, aiding in predicting regioselectivity for derivatization (e.g., amidation at the pyrrole C3 position) .

- Solvent effects : Polarizable continuum models (PCM) evaluate solvent interactions, critical for designing reaction media in synthetic workflows .

Q. How can contradictory data on the compound’s spectroscopic properties be resolved?

Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or impurities. Methodological steps include:

- Standardized solvent systems : Use deuterated solvents (e.g., CDCl) with controlled pH to suppress tautomeric shifts .

- High-resolution techniques : 2D NMR (COSY, HSQC) resolves overlapping signals, while variable-temperature NMR identifies dynamic equilibria .

- Cross-validation : Compare experimental data with computational predictions (e.g., GIAO NMR chemical shift calculations at the B3LYP level) .

Q. What strategies are effective for derivatizing propyl 1H-pyrrole-2-carboxylate to enhance biological activity?

Functionalization focuses on the pyrrole ring and ester group:

- Amidation : React with primary amines (e.g., benzylamine) under peptide coupling conditions (EDCI/HOBt) to yield pyrrole-2-carboxamides, improving cellular permeability .

- Electrophilic substitution : Bromination at C5 using NBS (N-bromosuccinimide) introduces handles for cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl derivatives) .

- Ester hydrolysis : Controlled saponification with NaOH/EtOH generates pyrrole-2-carboxylic acid for coordination chemistry or metal-organic frameworks (MOFs) .

Q. What safety protocols are critical when handling propyl 1H-pyrrole-2-carboxylate in laboratory settings?

While specific toxicological data are limited, general precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis/purification to mitigate inhalation risks .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First aid : Immediate flushing with water for skin/eye contact; seek medical evaluation for ingestion .

Methodological Notes

- Crystallography : SHELX software suite (SHELXL/SHELXD) is recommended for structure refinement, leveraging high-resolution X-ray data to resolve disorder or twinning .

- Chromatography : GC-MS analysis using polar columns (e.g., DB-WAX) with temperature gradients (50°C to 250°C at 10°C/min) separates volatile derivatives .

- Data repositories : PubChem and CAS Common Chemistry provide validated spectral and physicochemical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.